4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Researchers need validated CA IX/CA XII probes with orthogonal bioconjugation handles. This para-sulfamoylbenzoic acid features a terminal propargyl group for CuAAC click chemistry and a free carboxylic acid for fluorophore attachment. - Confirmed hCA IX/XII inhibition (tumor hypoxia markers). - Bioorthogonal handle enables activity-based protein profiling (ABPP). - MW 239.25 g/mol; replace generic sulfonamides or alkyl analogs without losing click reactivity.

Molecular Formula C10H9NO4S
Molecular Weight 239.25
CAS No. 923248-74-2
Cat. No. B2877166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid
CAS923248-74-2
Molecular FormulaC10H9NO4S
Molecular Weight239.25
Structural Identifiers
SMILESC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H9NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
InChIKeyJLYMDTVAWSENHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid


4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CAS 923248-74-2) is a dual-functional small molecule (MW 239.25 g/mol) belonging to the sulfamoylbenzoic acid class . It features a terminal propargyl group on its sulfonamide moiety, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, while its carboxylic acid group facilitates further conjugation or derivatization [1]. This compound is an established inhibitor of several human carbonic anhydrase (hCA) isoforms, with documented affinity for the tumor-associated isozymes hCA IX and XII [2].

Bifunctional design: hCA inhibition and CuAAC click chemistry handle
Para-sulfamoyl architecture with terminal propargyl group
Suited for isoform-selectivity SAR and bioconjugation probe development

Why 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid Is Not a Commodity


Generic substitution of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid with other sulfamoylbenzoic acid derivatives or simple alkynes is not feasible due to its unique bifunctional nature. The compound's specific arrangement of a para-substituted sulfamoyl group with a terminal alkyne is critical for its dual role as both a carbonic anhydrase inhibitor [1] and a click chemistry handle [2]. Altering the substitution pattern (e.g., moving to the meta-position) or replacing the alkyne with a saturated alkyl chain (e.g., propyl derivative, CAS 10252-65-0) will abolish click reactivity, drastically alter enzyme inhibition profiles, or change physicochemical properties such as solubility and metabolic stability [3]. This precise combination of structural features is essential for applications requiring both targeted biological activity and efficient bioconjugation.

Risk Factor
Target Feature
Substitute Mismatch
Substitution Pattern
Para-sulfamoyl with terminal alkyne
Meta-substituted analogs may shift CA inhibition profile
Alkyne Reactivity
CuAAC-reactive propargyl handle
Saturated propyl analogs (e.g., CAS 10252-65-0) lack click reactivity
Functional Profile
Bifunctional inhibitor with multi-isoform engagement
Core 4-sulfamoylbenzoic acid is a weaker, less broadly active inhibitor

Performance Evidence: 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid


CA I Inhibitory Potency

The target compound, as its ester derivative prop-2-ynyl 4-sulfamoylbenzoate, demonstrates measurable but lower affinity for human carbonic anhydrase I (hCA I) compared to the unsubstituted core scaffold 4-sulfamoylbenzoic acid [1][2]. This suggests that the propargyl substitution significantly modulates target engagement, a key consideration when selecting a starting point for inhibitor development.

CA I Inhibition (Ki)
Cross-study comparable
Ki ≈ 4,000 nM
vs 871 nM (4-sulfamoylbenzoic acid core)
Supports isoform-selectivity assessment for scaffold selection
Ester prodrug form data; CO₂ hydration stopped-flow assay
Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Tumor-Associated CA Isoform Inhibition Profile

The target compound's ester analog (prop-2-ynyl 4-sulfamoylbenzoate) has a reported inhibitory activity profile that includes the transmembrane, tumor-associated isoforms hCA IX and hCA XII, in addition to the cytosolic isoforms hCA I and II [1]. While specific Ki values are not available for all isoforms, the confirmed multi-target engagement contrasts with the simpler core 4-sulfamoylbenzoic acid, which is characterized as a weak CA inhibitor . This broader activity profile is a direct consequence of the propargyl functionalization.

CA Isoform Engagement
Class-level inference
Multi-isoform inhibitor (hCA I, II, IX, XII, XIV) vs Weak inhibitor (4-sulfamoylbenzoic acid)
Supports expanded target-engagement context for CA research
In silico target prediction and literature annotation
Tumor Hypoxia Anticancer Target Carbonic Anhydrase IX/XII

Click Chemistry Reactivity

The terminal alkyne group in 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid is essential for CuAAC click chemistry, enabling the efficient and selective attachment of the compound to azide-functionalized biomolecules or surfaces [1]. This reactivity is absent in its closest saturated analog, 4-[(propylamino)sulfonyl]benzoic acid (CAS 10252-65-0), which features an unreactive propyl chain [2].

Click Reactivity
Class-level inference
CuAAC-reactive terminal alkyne vs Non-reactive saturated alkyl chain
Supports bioconjugation workflow fit for probe design
Standard CuAAC conditions (Cu(I) catalyst, azide partner)
Bioconjugation Click Chemistry Chemical Biology

Research Applications of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid


Bifunctional Probes for Tumor Hypoxia Imaging

The compound's dual functionality makes it an ideal scaffold for creating molecular probes that target carbonic anhydrase IX (CA IX), a marker of tumor hypoxia. The carboxylic acid can be used to attach an imaging moiety (e.g., a fluorophore), while the sulfamoyl group provides CA IX inhibitory activity [1]. The terminal alkyne can then serve as an orthogonal handle for further bioconjugation or as a site for radiolabeling via click chemistry, as indicated by its established CuAAC compatibility [2].

Clickable Activity-Based Probes for Carbonic Anhydrases

Given its confirmed activity against multiple CA isoforms [1], this compound is a validated starting point for synthesizing activity-based probes (ABPs). The propargyl group provides a direct, bioorthogonal handle for attaching reporter tags (e.g., biotin or fluorescent dyes) via CuAAC 'click' chemistry after binding to the target enzyme, enabling activity-based protein profiling (ABPP) in complex proteomes [2].

Selective CA IX/XII Inhibitor Optimization

The observed shift in isoform inhibition profile relative to the simpler 4-sulfamoylbenzoic acid core [1] suggests that further elaboration of the propargyl group could lead to compounds with enhanced selectivity for the tumor-associated isoforms CA IX and XII. The alkyne is a versatile functional group for late-stage diversification, allowing for the rapid synthesis of focused libraries to explore structure-activity relationships (SAR) around the sulfonamide nitrogen [2].

Application
Selection Property
Validation Focus
CA IX-targeted probe development
Bifunctional CA affinity with click handle
Target engagement and labeling specificity
Activity-based protein profiling (ABPP)
Multi-isoform CA inhibition with bioorthogonal handle
ABPP labeling and isoform identification
Isoform-selectivity SAR studies
Propargyl-modulated CA inhibition profile
Isoform selectivity and derivatization scope
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